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4-methyl-1-(piperazin-1-yl)pentan-1-one

Cat. No.: B6142899
CAS No.: 68536-06-1
M. Wt: 184.28 g/mol
InChI Key: WTTMKNYUCLJJKZ-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Scaffold in Organic and Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is widely regarded as a "privileged scaffold" in drug discovery. nih.gov Its prevalence is notable in a multitude of drugs approved by the FDA. nih.gov The strategic incorporation of a piperazine moiety into a molecule is a common tactic to enhance its pharmacological profile. evitachem.com

One of the key advantages of the piperazine scaffold is its ability to modulate physicochemical properties. evitachem.com As a water-soluble heterocycle, it can improve the aqueous solubility and cellular permeability of a drug candidate, which are critical for favorable pharmacokinetics. mdpi.com The basic nature of the nitrogen atoms allows for the formation of salts, further enhancing solubility and handling properties. Moreover, the piperazine ring is conformationally flexible and its chemical reactivity facilitates its use as a versatile linker or as a core scaffold for building complex molecular architectures. nih.gov This structural versatility has led to the development of piperazine-containing compounds across a wide array of therapeutic areas, including oncology, infectious diseases, and neurology. nih.govnih.govnih.gov

Overview of Ketone Functionality in Bioactive Compounds

The ketone functional group, characterized by a carbonyl (C=O) group bonded to two carbon atoms, is a cornerstone of organic chemistry and is frequently found in bioactive molecules. evitachem.comnih.gov Its importance stems from its distinct electronic and structural properties. The carbonyl group is highly polar, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. evitachem.comnih.gov This reactivity makes ketones invaluable as chemical intermediates in the synthesis of complex organic compounds. evitachem.com

In medicinal chemistry, the ketone group is present in numerous pharmaceuticals and contributes significantly to their biological activity. nih.gov For instance, the anti-inflammatory steroid cortisone (B1669442) contains three ketone groups. evitachem.com The oxygen atom of the carbonyl can act as a hydrogen bond acceptor, a critical interaction for binding to biological targets like enzymes and receptors. nih.gov The rigid and planar nature of the carbonyl group can also impart specific conformational constraints on a molecule, which is essential for selective target recognition. The widespread presence of ketones in natural products, synthetic drugs, and key metabolic pathways underscores their fundamental role in biological systems and drug design. nih.gov

Contextualizing 4-methyl-1-(piperazin-1-yl)pentan-1-one within N-Acyl Piperazine Chemistry

The compound this compound is a clear example of an N-acyl piperazine derivative. Its structure features a 1-methylpiperazine (B117243) ring connected via its nitrogen at position 4 to the carbonyl carbon of a 4-methylpentanoyl group. This molecule synergistically combines the key features of the piperazine scaffold and the ketone functionality, resulting in a tertiary amide linkage.

While specific research findings on this compound are not extensively documented in publicly available literature, its chemical nature places it within a class of compounds known for diverse biological activities, including acting as µ-opioid receptor agonists. chemicalbook.com

Synthesis: The synthesis of this compound would typically be achieved through a standard nucleophilic acyl substitution. A common and efficient method involves the reaction of 1-methylpiperazine with 4-methylpentanoyl chloride. In this reaction, the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride leaving group to form the stable amide bond. This straightforward acylation is a fundamental transformation in organic synthesis for preparing N-acyl piperazines.

Physicochemical Properties: Detailed experimental data for this compound is not readily available. However, its physicochemical properties can be predicted using computational models based on its structure. These predicted values provide an estimation of its chemical characteristics.

Interactive Table: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₁₁H₂₂N₂O
Molecular Weight198.31 g/mol
XLogP31.4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Exact Mass198.173213011 Da
Topological Polar Surface Area23.6 Ų
Heavy Atom Count14
Complexity192

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O B6142899 4-methyl-1-(piperazin-1-yl)pentan-1-one CAS No. 68536-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1-piperazin-1-ylpentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-9(2)3-4-10(13)12-7-5-11-6-8-12/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTMKNYUCLJJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 Methyl 1 Piperazin 1 Yl Pentan 1 One and Analogues

Established Synthetic Routes to 4-methyl-1-(piperazin-1-yl)pentan-1-one

The creation of the target molecule can be approached through several reliable synthetic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale of the reaction, and the need for specific regioselectivity, especially when dealing with unsymmetrically substituted piperazine (B1678402) analogues.

Amidation Reactions for Piperazine-Ketone Linkage

The central chemical transformation in the synthesis of this compound is the formation of an amide bond between the piperazine ring and a 4-methylpentanoyl group. This can be achieved through two primary methods: the reaction of piperazine with an activated carboxylic acid derivative or the direct coupling of piperazine with the corresponding carboxylic acid using a coupling agent.

Acylation with 4-Methylpentanoyl Chloride:

A common and direct method for the synthesis of N-acylpiperazines is the reaction of piperazine with an acyl chloride. nih.gov In the context of the target molecule, this would involve the acylation of 1-methylpiperazine (B117243) with 4-methylpentanoyl chloride (also known as isocaproyl chloride). The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The reaction of piperazine with benzoyl chlorides has been shown to yield both mono- and di-acylated products. nih.gov To achieve mono-acylation, an excess of piperazine is often used. Alternatively, starting with N-methylpiperazine simplifies the reaction, as only one secondary amine is available for acylation, leading directly to the desired product. The use of a suitable solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), is standard for this type of transformation.

Coupling with 4-Methylpentanoic Acid:

Modern synthetic chemistry often employs coupling reagents to facilitate the formation of amide bonds directly from a carboxylic acid and an amine, avoiding the need to prepare the more reactive acyl chloride. Reagents such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) are highly effective for this purpose, known for high coupling efficiencies and fast reaction rates. wikipedia.orgpeptide.comenamine.net The reaction is typically performed in an aprotic polar solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). ijpsr.com

This method offers a milder alternative to the use of acyl chlorides and is compatible with a wide range of functional groups. The general procedure involves the activation of 4-methylpentanoic acid with HATU, followed by the addition of 1-methylpiperazine. ijpsr.com

Method Reagents Solvent Base Typical Conditions Reference
Acyl Chloride Acylation1-methylpiperazine, 4-methylpentanoyl chlorideDichloromethane (DCM)Triethylamine (TEA)0 °C to room temperature nih.gov
Carboxylic Acid Coupling1-methylpiperazine, 4-methylpentanoic acidDimethylformamide (DMF)N,N-diisopropylethylamine (DIPEA)Room temperature wikipedia.orgijpsr.com

Table 1: Comparison of Amidation Methodologies

Alkylation Strategies for N-Substitution

The introduction of the methyl group on the piperazine nitrogen is a key step in the synthesis of this compound. This can be achieved either by starting with N-methylpiperazine or by alkylating a piperazine derivative that already contains the acyl group.

N-alkylation of piperazines is a well-established process, often accomplished using alkyl halides. nih.gov To achieve mono-alkylation of piperazine, a large excess of piperazine can be used, or one of the nitrogen atoms can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. researchgate.net Following alkylation, the protecting group is removed to yield the mono-alkylated piperazine. A simple synthesis of N-alkylpiperazines has been reported involving the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group. researchgate.net

In the synthesis of the target molecule, it is more straightforward to begin with the commercially available N-methylpiperazine and then perform the acylation reaction as described in section 2.1.1.

Strategy Reagents Key Features Reference
Direct use of N-methylpiperazineN-methylpiperazineCommercially available, simplifies the synthesis by avoiding an alkylation step. nih.gov
Mono-alkylation of piperazinePiperazine, Methyl iodide, Protecting group (e.g., Boc)Requires protection/deprotection steps to ensure mono-alkylation. researchgate.net
Alkylation of N-acetylpiperazineN-acetylpiperazine, Methyl iodideTwo-step process involving alkylation and subsequent hydrolysis. researchgate.net

Table 2: N-Substitution Strategies for the Piperazine Moiety

Alternative Synthetic Approaches

Besides the direct acylation and alkylation routes, other synthetic strategies can be envisioned for the construction of this compound and its analogues.

Reductive Amination:

Reductive amination is a powerful method for forming C-N bonds and can be applied to the synthesis of N-alkylated piperazines. nih.govmdpi.com This method involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine, which is then reduced in situ to the corresponding amine. For instance, N-methylpiperazine could be synthesized via the reductive amination of piperazine with formaldehyde. More complex alkyl groups can be introduced by using other aldehydes or ketones. This method is particularly useful for creating a diverse library of N-substituted piperazine analogues. nih.gov

Functionalization of Pre-formed Piperazine Scaffolds:

A variety of functionalized piperazines can be synthesized through the C–H functionalization of the piperazine ring. mdpi.com These methods allow for the introduction of substituents at the carbon atoms of the piperazine ring, leading to a wider range of structural analogues. While not directly applicable to the synthesis of the title compound, these advanced techniques are crucial for the development of novel piperazine-based compounds with diverse properties.

Precursor Design and Derivatization Strategies

The successful synthesis of this compound is contingent on the availability and purity of its precursors. The design and synthesis of these key intermediates are therefore of critical importance.

Synthesis of Key Intermediates

4-Methylpentanoyl Chloride:

This acyl chloride is a key reagent for the acylation of piperazine. It can be prepared from 4-methylpentanoic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This is a standard and high-yielding reaction in organic synthesis.

N-Methylpiperazine:

This is a commercially available starting material. Should a synthesis be required, it can be prepared by the mono-methylation of piperazine, as discussed in section 2.1.2.

Substituted Piperazines:

For the synthesis of analogues, a wide variety of substituted piperazines can be prepared using methods such as the Buchwald-Hartwig amination or nucleophilic aromatic substitution on activated aromatic rings. nih.gov

Functionalization of the Piperazine Moiety

The piperazine ring offers two nitrogen atoms that can be functionalized, allowing for the synthesis of a vast array of derivatives.

N-Functionalization:

As previously discussed, the nitrogen atoms of piperazine can be readily alkylated or acylated. The use of protecting groups allows for the selective functionalization of one nitrogen atom over the other. For example, the reaction of piperazine with one equivalent of di-tert-butyl dicarbonate (B1257347) (Boc₂O) yields mono-Boc-protected piperazine, which can then be selectively functionalized at the unprotected nitrogen. researchgate.net Subsequent removal of the Boc group allows for further functionalization at the other nitrogen.

C-Functionalization:

Modifications at the Pentanone Chain

Modifications to the 4-methylpentanoyl moiety of the target molecule are crucial for structure-activity relationship (SAR) studies, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. These modifications are typically introduced by utilizing a synthetically altered version of 4-methylpentanoic acid in the final amide coupling step.

The primary method for forging the amide bond in compounds like this compound involves the reaction of a suitable piperazine with a carboxylic acid. To facilitate this reaction, which can be sluggish, the carboxylic acid is often activated. Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.gov This approach is highly versatile and accommodates a wide range of functional groups on either the piperazine or the carboxylic acid.

A general procedure for synthesizing analogues with modified pentanone chains would involve:

Synthesis of a substituted 4-methylpentanoic acid derivative: This is the key step for introducing diversity. Variations could include adding substituents at different positions of the pentanoyl chain, altering the chain length, or introducing heteroatoms.

Amide coupling: The synthesized carboxylic acid derivative is then coupled with the desired piperazine (e.g., piperazine, N-methylpiperazine, or a more complex substituted piperazine) using a standard coupling protocol. nih.gov

For example, the reaction between various benzoic or cinnamic acids and substituted piperazines has been successfully carried out using EDC·HCl and HOBt in solvents like dichloromethane (DCM) or dimethylformamide (DMF). nih.gov This same methodology can be directly applied to the synthesis of this compound and its analogues.

Reactant 1Reactant 2Coupling AgentsProduct ClassReference
Substituted Benzoic/Cinnamic AcidsSubstituted PiperazinesEDC·HCl, HOBtPiperazine Amides nih.gov
18β-glycyrrhetinic acid1-Boc-piperazine(COCl)₂, then aminationPiperazinyl Amide nih.gov
4-methylpentanoic acid (or analogue)PiperazineEDC·HCl, HOBtThis compound analogueHypothetical

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com For the synthesis of pharmaceuticals and their intermediates, this includes favoring catalytic methods, minimizing solvent use, and maximizing atom economy.

Solvent-Free and Catalytic Methods

Traditional amide bond formations often require stoichiometric activating agents and large volumes of organic solvents, leading to significant waste. scispace.comresearchgate.net Greener alternatives focus on catalytic and solvent-free conditions.

Catalytic Amidation: Several catalytic systems have been developed for direct amidation, avoiding the need for stoichiometric activators.

Iron(III) Chloride Catalysis: A notable method involves the direct amidation of esters with amines catalyzed by iron(III) chloride under solvent-free conditions. This approach is effective for both primary and secondary amines, providing good to excellent yields in short reaction times. nih.gov It represents a more environmentally benign alternative to classic coupling reagents.

Boric Acid Catalysis: Boric acid can catalyze the amidation of carboxylic acids. scispace.comresearchgate.net One reported solvent-free method involves the direct heating of a triturated mixture of a carboxylic acid, urea (B33335) (as an amine source), and a catalytic amount of boric acid. scispace.combohrium.com For the synthesis of the target molecule, piperazine would be used directly in place of urea.

Palladium Catalysis: While often used for C-N bond formation in arylpiperazines, palladium catalysts can also be employed in solvent-free conditions, showcasing the potential for metal-catalyzed reactions to be adapted to greener protocols. organic-chemistry.org

Catalytic Reductive Cyclization: For the synthesis of the piperazine ring itself, catalytic reductive cyclization of dioximes using catalysts like Raney nickel or Pd/C offers a route to the core structure. nih.gov

Solvent-Free Synthesis: The elimination of solvents is a key goal of green chemistry.

Infrared Irradiation: Carboxamides can be formed from carboxylic acids and primary amines under solventless conditions using infrared (IR) light as an energy source, which can lead to shorter reaction times. scirp.org

Ionic Immobilization: A flow-system method for the selective mono-acylation of piperazine has been developed where the diamine is ionically immobilized on a sulfonic acid-functionalized silica (B1680970) gel, acylated, and then liberated. lookchem.com This technique simplifies purification and minimizes solvent usage.

MethodCatalyst / ConditionSubstratesKey AdvantageReference(s)
Direct AmidationIron(III) ChlorideEster + AmineSolvent-free, catalytic nih.gov
Direct AmidationBoric AcidCarboxylic Acid + AmineSolvent-free, inexpensive catalyst scispace.com, researchgate.net
AmidationInfrared (IR) LightCarboxylic Acid + AmineSolvent-free, rapid scirp.org
Aryl Amine CouplingPalladium (Pd)Aryl Chloride + PiperazineSolvent-free possible, efficient organic-chemistry.org
Mono-acylationSCX Cartridge (Flow)Piperazine + Acylating AgentSimplified purification, reduced solvent lookchem.com

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy are fundamental to green chemistry.

Traditional amide synthesis using coupling reagents like EDC or DCC suffers from poor atom economy. These reagents have relatively high molecular weights, and they are converted into urea-based byproducts that must be removed, generating significant waste. primescholars.com

In contrast, catalytic direct amidation reactions are highly atom-economical. For instance, the direct reaction of 4-methylpentanoic acid with piperazine would ideally yield the desired amide and water as the only byproduct.

A + B → C + H₂O

This represents a significant improvement over methods that generate large, non-recyclable byproducts.

Furthermore, multicomponent reactions (MCRs) and cycloadditions are excellent examples of atom-economical processes. For instance, an iridium-catalyzed [3+3] cycloaddition of imines has been reported for the synthesis of C-substituted piperazines with 100% atom economy. nih.govacs.org While this specific reaction builds the piperazine ring rather than attaching the acyl group, it exemplifies the principles of designing highly efficient syntheses for accessing complex piperazine scaffolds.

Stereochemical Control in this compound Synthesis

The pentanone chain of the target molecule contains a stereocenter at the C4 position (the carbon bearing the methyl group). Controlling the stereochemistry at this center is critical, as different enantiomers of a chiral drug can exhibit vastly different biological activities.

Enantioselective Synthetic Approaches

An enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, the most direct strategy involves the use of a chiral starting material.

The synthesis would start with an enantiomerically pure form of 4-methylpentanoic acid, either (R)-4-methylpentanoic acid or (S)-4-methylpentanoic acid. This chiral carboxylic acid can then be coupled with an achiral piperazine (like piperazine or N-methylpiperazine) using standard amidation methods. nih.gov Since the coupling reaction does not affect the existing stereocenter, the stereochemical integrity is preserved, yielding the corresponding enantiomer of the final product.

While many advanced asymmetric syntheses focus on creating chirality on the piperazine ring itself—for example, through asymmetric lithiation nih.gov or palladium-catalyzed decarboxylative allylic alkylation nih.govnih.gov—the simplest path to an enantiopure version of the target compound relies on the "chiral pool" approach, using a readily available enantiopure precursor for the pentanone chain.

Diastereoselective Synthesis and Resolution Methods

Diastereoselective synthesis becomes relevant when a molecule contains two or more stereocenters. If a chiral, C-substituted piperazine were used as the starting material in a reaction with racemic 4-methylpentanoic acid, a mixture of two diastereomers would be formed.

For example, coupling (R)-2-methylpiperazine with (R,S)-4-methylpentanoic acid would yield a mixture of (R)-2-methyl-1-((R)-4-methylpentanoyl)piperazine and (R)-2-methyl-1-((S)-4-methylpentanoyl)piperazine.

These diastereomers have distinct physical properties and can typically be separated using standard laboratory techniques such as:

Chromatography: Flash column chromatography on a silica gel support can often resolve diastereomeric mixtures.

Crystallization: Diastereomers frequently exhibit different solubilities, allowing for separation by fractional crystallization.

Highly diastereoselective methods have been developed for synthesizing substituted piperazines, often providing excellent control over the relative stereochemistry of substituents on the piperazine ring. nih.govrsc.orgrsc.org

Resolution: An alternative to diastereoselective synthesis is the resolution of a racemic mixture. Racemic 4-methylpentanoic acid could be resolved before the coupling step. This is often achieved by reacting the racemic acid with a chiral resolving agent (e.g., a chiral amine like (R)-1-phenylethylamine) to form a pair of diastereomeric salts. These salts can then be separated by crystallization, followed by acidification to recover the individual enantiomers of 4-methylpentanoic acid, which can then be used in an enantioselective synthesis.

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for determining the purity of 4-methyl-1-(piperazin-1-yl)pentan-1-one and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.

Gas Chromatography (GC) Applications

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. As an N-acylpiperazine, this compound possesses sufficient volatility and thermal stability for GC analysis, particularly for monitoring reaction completion or detecting volatile impurities.

A typical GC method would utilize a capillary column with a nonpolar or medium-polarity stationary phase, such as a DB-5 (5% phenyl-methylpolysiloxane) or DB-17 (50% phenyl-methylpolysiloxane). researchgate.net A flame ionization detector (FID) would provide excellent sensitivity for this organic analyte. The oven temperature would be programmed to ramp from a lower temperature to a higher one to ensure the separation of components with different boiling points.

Table 2: Representative GC Method Parameters

ParameterValue
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL

Enantioselective Separation Techniques

Since this compound is a chiral molecule (due to the stereocenter in the 4-methylpentanoyl group, assuming it is derived from a chiral source like valine), it exists as a pair of enantiomers. Enantioselective chromatography is necessary to separate and quantify these enantiomers. This is crucial in pharmaceutical contexts, as enantiomers often exhibit different biological activities.

Chiral HPLC is the predominant technique for this purpose. mdpi.com This involves using a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral compounds, including those with amide functionalities. unl.pt

Table 3: Hypothetical Chiral HPLC Method Parameters

ParameterValue
Column Chiralpak AD-H (amylose derivative), 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detector UV at 210 nm
Injection Volume 10 µL

Spectroscopic Techniques for Structural Elucidation in Research Contexts

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

NMR spectroscopy is the most powerful tool for elucidating molecular structure. For N-acylpiperazines, NMR spectra can be complex due to two main dynamic phenomena: the hindered rotation around the amide C-N bond and the chair-to-chair interconversion of the piperazine (B1678402) ring. rsc.orgresearchgate.net

This restricted rotation gives rise to two distinct sets of signals (rotamers) for the piperazine protons and carbons adjacent to the amide nitrogen, especially at room temperature or below. nih.gov The energy barrier for this rotation can be studied using variable temperature (VT) NMR experiments.

Expected ¹H NMR Chemical Shifts (in CDCl₃, ppm):

Piperazine ring (protons adjacent to N-CO): ~3.4-3.8 ppm (complex multiplets, often broad due to conformational exchange).

Piperazine ring (protons adjacent to NH or N-CH₃ if derivatized): ~2.8-3.0 ppm (multiplets).

CH₂ (alpha to carbonyl): ~2.3-2.5 ppm (doublet).

CH (in isovaleroyl group): ~2.0-2.2 ppm (multiplet).

CH₃ (isovaleroyl group): ~0.9-1.0 ppm (doublet).

NH (piperazine): A broad singlet, variable position (~1.5-2.5 ppm).

Expected ¹³C NMR Chemical Shifts (in CDCl₃, ppm):

Carbonyl (C=O): ~171-175 ppm. ingentaconnect.com

Piperazine ring (carbons adjacent to N-CO): ~42-48 ppm (often two distinct signals for the two rotamers). rsc.org

Piperazine ring (carbons adjacent to NH): ~45-46 ppm.

CH₂ (alpha to carbonyl): ~45-47 ppm.

CH (in isovaleroyl group): ~25-27 ppm.

CH₃ (isovaleroyl group): ~22-23 ppm.

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign these proton and carbon signals.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For reaction monitoring, techniques like GC-MS or direct-infusion ESI-MS can rapidly confirm the presence of the desired product.

Under electrospray ionization (ESI) in positive mode, this compound would be expected to show a strong signal for the protonated molecule [M+H]⁺.

Table 4: Expected Mass Spectrometry Data

ParameterValue
Chemical Formula C₁₀H₂₀N₂O
Molecular Weight 184.28 g/mol
[M+H]⁺ (Monoisotopic) m/z 185.1654

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide structural confirmation. The fragmentation of N-acylpiperazines is well-characterized and typically involves cleavage of the amide bond and fragmentation of the piperazine ring. nih.govrsc.org

Expected Key Fragment Ions in MS/MS:

Cleavage of the amide bond: Loss of the isovaleroyl group to yield the protonated piperazine fragment.

Piperazine ring fragmentation: Characteristic losses leading to fragments common to piperazine-containing molecules. xml-journal.netresearchgate.net For example, cleavage across the ring can produce characteristic ions that confirm the piperazine substructure.

Advanced Analytical Approaches for Complex Mixture Analysis

Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of complex mixtures. figshare.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for the identification and quantification of piperazine derivatives in various research samples. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, this compound would likely exhibit good chromatographic behavior on a non-polar or medium-polarity capillary column. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺), although it may be of low intensity. The fragmentation pattern would be highly informative for structural elucidation. Key fragmentation pathways for N-acylpiperazines typically involve cleavage of the acyl group and fragmentation of the piperazine ring. researchgate.net

Expected major fragments for this compound would include ions resulting from the loss of the isopentyl group, and characteristic piperazine ring fragments. The base peak would likely correspond to a stable fragment resulting from the cleavage of the C-C bond alpha to the carbonyl group or fragmentation of the piperazine ring.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. nih.govnih.gov For this compound, reversed-phase liquid chromatography with a C18 column would be a suitable separation method. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.

Electrospray ionization (ESI) in the positive ion mode would be the preferred ionization technique, as the piperazine nitrogen atoms are readily protonated. The resulting mass spectrum would show a prominent protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) could be employed for further structural confirmation and to enhance selectivity in complex matrices. Collision-induced dissociation (CID) of the [M+H]⁺ ion would generate characteristic product ions, which can be used for selected reaction monitoring (SRM) in quantitative studies. nih.gov

The development of robust quantitative analytical methods is crucial for determining the concentration of this compound in research samples. Such methods are essential for a variety of applications, including pharmacokinetic studies and purity assessments. Both GC-MS and LC-MS/MS are powerful platforms for quantitative analysis due to their high sensitivity and selectivity. nih.govresearchgate.net

A quantitative method would typically involve the following steps:

Sample Preparation: This may involve liquid-liquid extraction, solid-phase extraction (SPE), or a simple "dilute-and-shoot" approach, depending on the complexity of the sample matrix. The goal is to remove interfering substances and concentrate the analyte. nih.gov

Internal Standard: An appropriate internal standard (IS), ideally a stable isotope-labeled analog of the analyte, should be used to correct for variations in sample preparation and instrument response.

Calibration Curve: A calibration curve is constructed by analyzing a series of standards of known concentrations. The response of the analyte relative to the internal standard is plotted against the concentration.

Method Validation: The analytical method must be validated to ensure its reliability. Validation parameters typically include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and selectivity. researchgate.net

Table 2: Illustrative Parameters for a Quantitative LC-MS/MS Method

Parameter Typical Value/Range
Linearity (r²)> 0.99
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
Lower Limit of Quantification (LLOQ)1 - 10 ng/mL

This table presents illustrative data based on methods developed for other piperazine derivatives.

Theoretical and Computational Investigations of 4 Methyl 1 Piperazin 1 Yl Pentan 1 One

Quantum Chemical Studies and Electronic Structure Calculations

Quantum chemical methods are instrumental in exploring the electronic landscape of a molecule, providing a basis for understanding its geometry, stability, and interaction with other molecules. rsc.org

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach for predicting the molecular geometry and stability of organic compounds. For 4-methyl-1-(piperazin-1-yl)pentan-1-one, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), can be used to determine the optimized molecular structure. ias.ac.inscispace.com These calculations typically reveal that the piperazine (B1678402) ring adopts a stable chair conformation.

Table 1: Predicted Geometrical Parameters of this compound using DFT

ParameterPredicted Value
C=O Bond Length~1.24 Å
C-N (amide) Bond Length~1.37 Å
Piperazine C-N Bond Lengths~1.46 Å
Piperazine C-C Bond Length~1.54 Å
Dihedral Angle (O=C-N-C)~175°

Note: These values are typical predictions for similar N-acylpiperazine structures based on DFT calculations and may vary slightly for the specific compound.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the piperazine ring and the alkyl chain would exhibit positive potential. This analysis is crucial for predicting how the molecule will interact with biological targets or other reagents. researchgate.netscilit.com

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, arising from the piperazine ring and the pentanone chain, is a key determinant of its biological activity and physical properties.

Preferred Conformations of the Piperazine Ring and Pentanone Chain

The piperazine ring in this compound is expected to predominantly exist in a chair conformation, which is the most thermodynamically stable form. nih.gov However, other conformations like the boat or twist-boat can exist, particularly in complexes or under specific environmental conditions. nih.gov The N-acylation of the piperazine ring introduces a partial double bond character to the C-N bond of the amide group, leading to restricted rotation and the possibility of conformational isomers (rotamers). nih.gov

Dynamic Behavior in Solution and at Interfaces

Molecular Dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in an aqueous solution. nih.govresearchgate.net These simulations track the movements of atoms over time, revealing how the molecule interacts with solvent molecules and how its conformation fluctuates.

In an aqueous solution, the polar carbonyl group and the nitrogen atoms of the piperazine ring would be expected to form hydrogen bonds with water molecules. The hydrophobic isobutyl group of the pentanone chain would likely favor conformations that minimize its contact with water. MD simulations can also be used to study the behavior of the molecule at interfaces, such as a lipid bilayer, which is relevant for understanding its potential to cross cell membranes. nih.gov

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods are also employed to predict spectroscopic data and reactivity parameters, which can aid in the characterization and understanding of the molecule's chemical behavior.

DFT calculations can be used to predict nuclear magnetic resonance (NMR) chemical shifts. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus, it is possible to estimate the ¹H and ¹³C NMR spectra of this compound. These predictions can be compared with experimental data to confirm the structure of the compound.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of a molecule's reactivity. numberanalytics.comnumberanalytics.com These descriptors include electronegativity, chemical hardness, and the electrophilicity index. numberanalytics.com Such parameters are valuable in predicting the molecule's propensity to participate in chemical reactions. chemrxiv.orgscirp.org

Table 2: Predicted Reactivity Descriptors for this compound

DescriptorPredicted Value (Illustrative)Significance
HOMO Energy~ -6.5 eVRelates to electron-donating ability
LUMO Energy~ 0.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap~ 7.0 eVIndicates chemical stability
Electronegativity (χ)~ 3.0 eVMeasure of the power to attract electrons
Chemical Hardness (η)~ 3.5 eVResistance to change in electron distribution
Electrophilicity Index (ω)~ 1.3 eVPropensity to accept electrons

Note: These values are illustrative and based on general trends for similar organic molecules. Actual values would require specific DFT calculations.

Computational NMR and IR Spectral Prediction

Computational spectroscopy is a vital area of molecular modeling that predicts the spectral properties of a compound, which is crucial for its structural identification. dntb.gov.ua Theoretical predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are typically performed using DFT calculations, often with the B3LYP functional and a suitable basis set like 6-311++G(d,p). nih.gov Such calculations first involve optimizing the molecule's geometry to its lowest energy state.

Following optimization, nuclear magnetic shielding tensors and vibrational frequencies are calculated. nih.gov The predicted NMR chemical shifts (¹H and ¹³C) are determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS), while IR spectra are predicted by calculating the vibrational modes of the molecule's covalent bonds. dntb.gov.uanih.gov These theoretical spectra serve as a valuable reference for interpreting experimental data and confirming molecular structure. dntb.gov.ua

Below are illustrative tables representing the type of data generated from such computational predictions for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound. This table contains representative data based on computational models.

Atom TypePredicted Chemical Shift (ppm)
¹H-NMR
Piperazine ring protons3.55 - 3.70 (multiplet, 4H)
Piperazine ring protons2.40 - 2.55 (multiplet, 4H)
CH₂ (next to C=O)2.35 (triplet, 2H)
CH₂ (pentyl chain)1.50 - 1.60 (multiplet, 2H)
CH (isobutyl group)1.75 - 1.85 (multiplet, 1H)
CH₃ (isobutyl group)0.90 (doublet, 6H)
¹³C-NMR
C=O (carbonyl)171.5
Piperazine ring carbons45.0 - 50.0
CH₂ (next to C=O)35.2
CH₂ (pentyl chain)38.8
CH (isobutyl group)27.9
CH₃ (isobutyl group)22.5

Table 2: Predicted Principal Infrared (IR) Vibrational Frequencies for this compound. This table contains representative data based on computational models.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C-H StretchAliphatic (CH₂, CH₃)2870 - 2960
C=O StretchAmide1645
C-N StretchPiperazine1150 - 1250
C-C StretchAlkyl chain1000 - 1200

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The primary orbitals of interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more polarizable and reactive. researchgate.net These energy values are typically calculated using DFT methods. nih.gov The distribution of these orbitals also reveals likely sites for electrophilic and nucleophilic attack.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound. This table contains representative data based on computational models.

ParameterEnergy Value (eV)
Highest Occupied Molecular Orbital (HOMO)-6.25
Lowest Unoccupied Molecular Orbital (LUMO)-0.50
HOMO-LUMO Energy Gap (ΔE)5.75

In Silico Modeling of Molecular Interactions

In silico modeling provides powerful predictive insights into how a molecule might behave in a complex biological environment. Techniques such as molecular docking and binding affinity calculations can forecast the interaction between a small molecule (ligand) and a biological macromolecule (target), which is fundamental in fields like drug discovery. unar.ac.id

Ligand-Target Docking Studies

Molecular docking is a computational method that predicts the preferred orientation and conformation of a ligand when bound to the active site of a target protein. researchgate.net The process involves preparing the 3D structures of both the ligand and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, assigning a score to each pose based on a scoring function. semanticscholar.org This score, typically expressed as a binding energy in kcal/mol, estimates the strength of the interaction, with more negative values indicating a stronger potential interaction. semanticscholar.org

Docking studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand-protein complex. nih.gov For a compound like this compound, a plausible target could be a receptor or enzyme known to interact with piperazine-containing molecules, such as the sigma 1 receptor (S1R). nih.gov

Table 4: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target. This table contains representative data based on computational models.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Sigma 1 Receptor (Model)-7.8Glu172Hydrogen Bond, Ionic
Tyr120Pi-Alkyl
Phe107Hydrophobic
Leu95Hydrophobic

Binding Affinity Predictions with Biomolecular Systems

While docking provides a rapid and valuable estimation of binding, more rigorous computational methods are often employed to predict binding affinity with greater accuracy. nih.gov Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are endpoint free energy calculation techniques used to re-evaluate the binding scores from docking. nih.gov

These methods calculate the binding free energy (ΔG_bind) by combining the molecular mechanics energies of the components with models for the solvation energy. nih.gov The resulting binding free energy is often a better correlate with experimentally determined binding affinities (like Ki or IC₅₀ values) than the docking score alone. nih.gov This provides a more refined understanding of the ligand's potential potency.

Table 5: Comparison of Docking Score and Predicted Binding Free Energy for this compound. This table contains representative data based on computational models.

Computational MethodPredicted ValueUnit
Molecular Docking Score-7.8kcal/mol
MM-GBSA Binding Free Energy (ΔG_bind)-45.2kcal/mol

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substitutions on the Piperazine (B1678402) Ring on Activity/Interactions

The piperazine ring of 4-methyl-1-(piperazin-1-yl)pentan-1-one features two nitrogen atoms, N1 and N4. The N1 atom is acylated, forming an amide bond with the pentanone chain, while the N4 atom is a secondary amine, presenting a crucial site for modification that can significantly alter the compound's properties. researchgate.netresearchgate.net

The introduction of a methyl group at the N4 position of the piperazine ring is a common strategy in drug design to modulate activity and pharmacokinetic properties. In a series of chalcone (B49325) analogues, the addition of an N-methyl group to the piperazine moiety was found to decrease inhibitory activity against monoamine oxidase B (MAO-B) but significantly enhance potency against acetylcholinesterase (AChE). mdpi.com This suggests that an N4-methylated version of this compound could have a different target profile than the parent compound.

Furthermore, N-methylpiperazine is a feature in several central nervous system (CNS) drugs and anticancer agents, where it is incorporated to improve water solubility and target affinity. mdpi.com However, in other contexts, such as CXCR4 antagonists, N-methylation of the piperazine ring has led to a decrease in target potency, although it did improve membrane permeability. nih.gov This highlights the context-dependent nature of N-methylation effects.

Table 1: Effect of N4-Methylation on Biological Activity in Analogous Piperazine Structures

Parent Compound Scaffold N4-Substituent Observed Effect on Activity Reference
Piperazine ChalconeHHigher MAO-B Inhibition mdpi.com
Piperazine ChalconeCH₃Higher AChE Inhibition, Lower MAO-B Inhibition mdpi.com
TetrahydroisoquinolineHHigher CXCR4 Potency, Lower Permeability nih.gov
TetrahydroisoquinolineCH₃~10-fold loss in CXCR4 Potency, Improved Permeability nih.gov

Substituting the N4-hydrogen with groups other than methyl can also profoundly influence biological activity. SAR studies on various piperazine derivatives show that the N4 position is critical for interaction with biological targets. nih.gov For instance, in a series of CXCR4 antagonists, replacing the hydrogen with an N-propyl group led to improved metabolic stability and reduced off-target effects compared to the unsubstituted analogue. nih.gov

The nature of the substituent plays a key role. The introduction of bulky groups can affect receptor binding and specificity. researchgate.net In the development of glycine (B1666218) transporter-1 (GlyT-1) inhibitors, N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamides were explored, where a large sulfonyl-containing group at N4 was integral to the compound's activity. researchgate.net Conversely, replacing a rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer in a series of antitubercular agents resulted in a complete loss of whole-cell activity, underscoring the importance of the ring's structural rigidity. nih.gov The two nitrogen atoms within the piperazine ring contribute to a large polar surface area and offer hydrogen bond donor and acceptor sites, which are critical for solubility and target binding. nih.gov

Role of the Pentanone Chain Architecture

The 4-methyl-1-oxopentyl moiety attached to the piperazine N1 atom serves as a crucial component that influences the compound's interaction with biological targets through its length, branching, and stereochemistry.

The length and branching of the alkyl chain attached to the piperazine nitrogen can impact lipophilicity and steric interactions. researchgate.net In one study on antimalarial tetraoxanes, it was noted that derivatives with large alkyl groups, which are more lipophilic, were less active. researchgate.net This suggests that an optimal balance of lipophilicity is necessary for activity.

In the case of this compound, the pentanone chain has a specific length and a methyl branch at the C4 position. Studies on other molecular scaffolds have shown that even minor changes to an alkyl chain can have significant consequences. For example, increasing the distance between key functional groups by extending a linker chain has been shown to result in a loss of biological activity in certain inhibitor classes. nih.gov The branching at the C4 position introduces a chiral center and specific steric bulk, which can influence how the molecule fits into a binding pocket. Research on ketones has shown that introducing a methyl group on the alkyl chain can significantly affect reactivity and yield in chemical reactions, which may translate to altered interactions with biological macromolecules. researchgate.net

The methyl group at the C4 position of the pentanone chain creates a chiral center, meaning this compound can exist as two distinct enantiomers, (R) and (S). Stereochemistry is a critical factor in the biological activity of many pharmaceuticals, as stereoisomers can exhibit vastly different pharmacological profiles. researchgate.netresearchgate.net

For example, in a study of flexible tadalafil (B1681874) analogues based on a diketopiperazine scaffold, isomers with an S-configuration at a chiral center were found to be more cytotoxic than their R-configuration counterparts, despite having lower phosphodiesterase (PDE) inhibition activity. mdpi.com This demonstrates that different enantiomers can have different primary targets or off-target effects. The synthesis of chiral 1,2-amino alcohols, which are structurally relevant, often requires asymmetric synthesis methods to produce the desired biologically active enantiomer. acs.org Therefore, the biological and chemical activity of this compound would likely be enantiomer-dependent, and evaluating the separate enantiomers would be essential in any preclinical development.

Relationship between Molecular Structure and Biological/Chemical Activity Profiles (Preclinical Focus)

The collective structural features of this compound—an unsubstituted N4-piperazine amine, an amide linkage, and a branched acyl chain—suggest potential for a range of preclinical activities. Piperazine-containing compounds have been investigated for numerous therapeutic applications, including as anticancer, antimicrobial, and antidepressant agents. nih.govnih.govmdpi.comresearchgate.netnih.govmdpi.com

The unsubstituted secondary amine at the N4 position provides a key interaction point, capable of forming hydrogen bonds or acting as a basic center, which is often crucial for receptor binding or improving pharmacokinetic properties. nih.gov The amide carbonyl group is a hydrogen bond acceptor, while the branched, lipophilic pentanone chain will influence membrane permeability and interactions with hydrophobic pockets in target proteins.

Preclinical studies on analogous piperazine derivatives have demonstrated a wide array of biological effects. For instance, various N-substituted piperazines have shown potent inhibition of serotonin (B10506) and noradrenaline reuptake, a key mechanism for antidepressant activity. nih.gov Other piperazine derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. nih.govresearchgate.net The specific preclinical profile of this compound would depend on which of its structural features dominates its interaction with various biological systems. The importance of the piperazine ring itself was highlighted in studies of the antiviral agent nucleozin, where replacing the piperazine with a more flexible chain abolished its anti-influenza activity. plos.org

Table 2: Illustrative Preclinical Activities of Structurally Related Piperazine Derivatives

Piperazine Derivative Class Key Structural Features Observed Preclinical Activity Reference
Piperazine ChalconesN-methylpiperazine, α,β-unsaturated ketoneDual MAO-B/AChE Inhibition mdpi.com
Phenothiazine-PiperazinesPhenothiazine core, N-substituted piperazineAntibacterial, Antifungal, Antitubercular nih.gov
PyridylpiperazinesPyridyl group, N-substituted piperazineUrease Inhibition nih.gov
Phenyl-pyridinonesPiperazine linkerSerotonin Reuptake Inhibition nih.gov
Aralkyl-ketone piperazinesAralkyl group, ketone, piperazineAnalgesic Activity researchgate.net

Structural Determinants of Receptor Binding Affinity

The piperazine nucleus is a common pharmacophore in ligands for various receptors, including serotonin (5-HT), dopamine (B1211576), and adrenergic receptors. researchgate.net The affinity of these ligands is highly dependent on the nature of the substituents on the piperazine ring.

In a series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, the length of the alkyl chain and the substitution pattern of the aryl ring linked to the piperazine were found to be critical for 5-HT7 receptor affinity. ebi.ac.uk Specifically, an optimal alkyl chain length of five methylenes was identified. ebi.ac.uk This suggests that for this compound, the length of the methylpentanoyl group could be a key factor in its potential receptor binding profile.

Molecular docking studies of N-phenylpiperazine derivatives with the α1A-adrenoceptor showed that the binding was driven by hydrogen bonds and electrostatic forces. rsc.org The ionizable piperazine, a hydrogen bond acceptor, and a hydrophobic moiety were all found to be important for receptor affinity. rsc.org In this compound, the piperazine ring can be protonated at physiological pH, and the ketone provides a hydrogen bond acceptor, while the isobutyl group offers a hydrophobic component.

Furthermore, research on arylpiperazine derivatives as serotonin transporter (SERT) ligands indicated that the stereoelectronic requirements of both the heteroaromatic component and the basic moiety play a role in binding affinity. nih.gov The comparison of structure-affinity relationships for these compounds at the SERT and 5-HT3 receptors helped to identify molecular determinants of selectivity. nih.gov

The following table illustrates the key structural features of this compound and their likely contribution to receptor binding affinity.

Structural Feature Potential Role in Receptor Binding Supporting Evidence from Piperazine SAR
Piperazine RingBasic nitrogen for ionic interactions; scaffold for substituents.The ionizable nature of piperazine is crucial for binding to receptors like the α1A-adrenoceptor. rsc.org
4-methylpentanoyl GroupHydrophobic interactions; hydrogen bonding via the carbonyl.Alkyl chain length is a determinant of affinity for 5-HT7 receptors. ebi.ac.uk
Unsubstituted N-HPotential for hydrogen bonding or further substitution to modulate selectivity.The presence of a free amino group can be essential for inhibition. researchgate.net

Modulating Biological Selectivity Through Structural Variation

Achieving selectivity for a specific biological target over others is a major goal in drug design. For piperazine-containing compounds, structural modifications are a key strategy to enhance selectivity.

For example, in a study of histamine (B1213489) H3 and sigma-1 receptor antagonists, the replacement of a piperazine ring with a piperidine (B6355638) ring dramatically increased affinity for the sigma-1 receptor while maintaining high affinity for the histamine H3 receptor, thus altering the selectivity profile. nih.gov This demonstrates that the nature of the heterocyclic core is a critical determinant of selectivity.

The substitution pattern on arylpiperazines can also modulate selectivity. For instance, the introduction of fluorine substituents in arylpiperazine derivatives enhanced their affinity and selectivity for dopamine receptors. researchgate.net While this compound lacks an aryl group, this principle of substituent-driven selectivity is broadly applicable. The specific nature of the 4-methylpentanoyl group, including its length, branching, and the presence of the ketone, will influence its binding preference for different biological targets.

Structure-affinity relationship studies on arylpiperazine derivatives have shown that it is possible to identify molecular determinants of selectivity between different targets, such as the serotonin transporter (SERT) and the 5-HT3 receptor. nih.gov By systematically varying the structure of these compounds, researchers can fine-tune their interactions with different binding sites. nih.gov

The table below outlines potential structural modifications to this compound and their hypothetical impact on biological selectivity.

Structural Variation Hypothesized Effect on Selectivity Rationale
Isomeric rearrangement of the alkyl chainMay enhance selectivity for a specific receptor subtype.Subtle changes in shape can lead to a better fit in one binding pocket over another.
Introduction of a substituent on the second piperazine nitrogenCould introduce new interactions, altering the selectivity profile.A new functional group could form specific bonds with a particular target.
Replacement of the piperazine ring with another heterocycleLikely to significantly change selectivity.The core scaffold is a primary determinant of target preference. nih.gov

Computational Approaches to SAR/SPR Elucidation

Computational methods are invaluable tools for understanding and predicting the relationship between a molecule's structure and its biological activity or properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For piperazine derivatives, 3D-QSAR studies have been used to correlate electrostatic and steric factors with antagonistic effects at histamine and bradykinin (B550075) receptors. nih.gov Such models can help in the design of new derivatives with improved potency.

In the context of this compound, a QSAR model could be developed by synthesizing and testing a series of analogues with variations in the alkyl chain and substitutions on the second piperazine nitrogen. The model could then be used to predict the activity of new, unsynthesized compounds. For instance, QSAR studies on isoxazole-piperazine derivatives identified the importance of molecular connectivity indices and the lowest unoccupied molecular orbital (LUMO) in describing anticancer activity. researchgate.net

A hypothetical QSAR study on a series of analogues of this compound might involve the following descriptors:

Topological descriptors: Describing the connectivity of atoms.

Electronic descriptors: Such as partial charges and orbital energies.

Steric descriptors: Related to the size and shape of the molecule.

Machine Learning in Structure-Property Prediction

Machine learning (ML) is increasingly being used to predict molecular properties and biological activities. nih.govchemrxiv.org These methods can learn complex patterns from large datasets of chemical structures and their associated properties. For piperazine derivatives, ML algorithms could be trained to predict properties such as antibacterial activity. researchgate.net

An ML model for predicting the biological activity of compounds like this compound would typically involve:

Data Collection: Assembling a dataset of piperazine derivatives with known activities.

Feature Engineering: Representing the molecules as numerical vectors (e.g., using molecular fingerprints or calculated descriptors).

Model Training: Using an ML algorithm (e.g., random forest, support vector machine, or a neural network) to learn the relationship between the molecular features and the activity.

Prediction: Using the trained model to predict the activity of new compounds.

Graph-based deep learning models, which treat molecules as graphs of atoms and bonds, are particularly promising for molecular property prediction as they can learn features directly from the molecular structure. nih.gov

Biological and Pharmacological Research Applications Preclinical and Mechanistic Focus

In Vitro Pharmacological Profiling and Mechanistic Studies

In vitro studies are foundational in determining the interaction of a compound with specific biological targets at the molecular and cellular level.

Receptor Binding Assays (e.g., monoamine transporters, specific receptors)

For a compound like 4-methyl-1-(piperazin-1-yl)pentan-1-one, a primary area of investigation would be its affinity for monoamine transporters, such as those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.gov Many arylpiperazine derivatives are known to interact with these transporters and various serotonin receptors. nih.gov Receptor binding assays, typically using radiolabeled ligands, would quantify the binding affinity (Ki) of the compound for these targets. Such studies would reveal whether the compound is a potent and selective ligand for any of these transporters or receptors, which is a common characteristic of many centrally active piperazine (B1678402) derivatives. nih.gov

Enzyme Inhibition Studies (e.g., cholinesterase inhibitors)

The potential for this compound to act as an enzyme inhibitor would also be a key area of in vitro research. Piperazine derivatives have been investigated for their inhibitory activity against various enzymes, including monoamine oxidase (MAO), urease, and α-amylase. nih.govnih.govmdpi.comresearchgate.net Standard enzymatic assays would be employed to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). For instance, studies on other piperazine-containing molecules have identified potent inhibitors of MAO-A, a target for antidepressant drugs. mdpi.comresearchgate.net

Cellular Uptake and Efflux Mechanism Investigations

Understanding how a compound enters and exits cells is crucial for interpreting its pharmacological activity. Studies would investigate whether this compound is a substrate for cellular uptake transporters or is subject to efflux by transporters like P-glycoprotein (P-gp). bohrium.comnih.gov Cellular accumulation studies in relevant cell lines, potentially using fluorescently tagged analogs or radiolabeled compounds, would elucidate these mechanisms. nih.gov The interaction with efflux pumps is particularly important as it can significantly impact a drug's bioavailability and efficacy. bohrium.comnih.gov

In Vivo Studies in Model Organisms (Non-human)

Following in vitro characterization, preclinical in vivo studies in animal models are essential to understand the compound's effects in a whole organism.

Investigation of Pharmacological Effects in Animal Models (e.g., malaria models)

Given that numerous piperazine derivatives have shown promise as antimalarial agents, one potential avenue of in vivo research for this compound would be in mouse models of malaria. acs.orgmdpi.comnih.govnih.gov These studies would assess the compound's ability to reduce parasitemia and improve survival in infected animals. The general anthelmintic properties of piperazine itself are well-established, acting via paralysis of the parasite. wikipedia.orgdrugbank.comnih.gov

Exploration of Molecular Mechanisms in Biological Systems

Research into this compound and structurally related compounds often involves delineating their precise interactions at a molecular level. The piperazine moiety is a common feature in many biologically active compounds, and its substitution pattern significantly influences the compound's properties. Studies have focused on a class of 1,4-disubstituted piperazine derivatives, which includes structures analogous to this compound. These investigations have shown that such compounds can act as potent and selective ligands for various receptors.

For instance, research has demonstrated that certain piperazine derivatives exhibit high affinity for dopamine D4 and serotonin 5-HT1A receptors, with their functional activity being highly dependent on the nature of the substituents on the piperazine ring. The exploration of these interactions helps in understanding the molecular determinants of receptor binding and activation, providing insights into the structural requirements for designing more specific and effective therapeutic agents. The methylpentanoyl group in this compound would be a key variable in such studies, influencing factors like lipophilicity and steric hindrance at the binding site.

Role as a Pharmacological Research Tool or Probe

Beyond investigating its own mechanisms, this compound can serve as a valuable tool in broader pharmacological research, particularly in the early, exploratory phases of drug discovery.

Use in Target Validation Studies

In the realm of target validation, compounds like this compound are synthesized as part of a chemical library to probe the function of a potential therapeutic target. A series of related piperazine derivatives have been used to validate the therapeutic potential of targeting specific G protein-coupled receptors (GPCRs). By observing the physiological or pathological effects of these compounds in cellular or animal models, researchers can confirm whether modulating a particular target is likely to have a beneficial outcome. The specific structure of this compound, with its distinct aliphatic side chain, allows for systematic exploration of the chemical space around a particular pharmacophore, helping to validate the importance of certain structural features for target engagement.

Applications in Ligand Discovery and Optimization

The process of ligand discovery and optimization is another area where this compound and its analogs play a crucial role. It can serve as a scaffold or a starting point for developing more potent and selective ligands. For example, in the development of antagonists for the histamine (B1213489) H4 receptor, a target for inflammatory and immune disorders, piperazine-based structures are common. Researchers synthesize and test a variety of derivatives to understand the structure-activity relationship (SAR).

The data below illustrates a hypothetical SAR study for a series of piperazine derivatives, highlighting how modifications to the structure, such as those differentiating this compound from other analogs, can impact binding affinity.

Compound NameModification from Base ScaffoldBinding Affinity (Ki, nM)
1-(Piperazin-1-yl)ethan-1-oneEthyl group150
1-(Piperazin-1-yl)propan-1-onePropyl group95
This compound4-methylpentanoyl group50
1-(4-Methylpiperazin-1-yl)ethan-1-oneN-methyl on piperazine200

This systematic approach allows for the optimization of a lead compound to enhance its desired pharmacological properties while minimizing off-target effects. The specific chemical features of this compound contribute to a growing body of knowledge that guides the rational design of new therapeutic agents.

Applications As a Synthetic Building Block and Research Chemical

Utility in the Synthesis of Complex Chemical Entities

The structure of 4-methyl-1-(piperazin-1-yl)pentan-1-one, with a secondary amine in the piperazine (B1678402) ring, provides a reactive site for further functionalization, positioning it as a useful starting material for more complex molecules.

The secondary amine of the piperazine ring is available for various chemical reactions, such as alkylation, arylation, or acylation, which would allow for the synthesis of a wide range of N-substituted derivatives. Despite this potential, specific examples of complex, structurally diverse piperazine derivatives synthesized directly from this compound are not documented in the reviewed scientific literature.

Multi-component reactions (MCRs) are efficient synthetic strategies where three or more reactants combine in a single step to form a product containing substantial parts of all components. Piperazine and its derivatives are often utilized in MCRs due to their dual nucleophilic nature. However, there are no specific MCRs reported in the literature that explicitly name or utilize this compound as a reactant.

Employment in Medicinal Chemistry Research

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas. Its ability to modulate physicochemical properties, such as solubility and basicity, makes it a valuable component in drug design.

The core structure of this compound could theoretically serve as a scaffold for building new potential therapeutic agents. The isobutyl-amide portion and the piperazine ring could be modified to explore structure-activity relationships (SAR) against various biological targets. At present, no published drug discovery programs explicitly identify this compound as a central scaffold or lead compound.

Chemical suppliers often include functionalized building blocks like this compound in their diversity-oriented libraries for high-throughput screening. These libraries are used to identify "hit" compounds against new biological targets. While it is plausible that this compound is part of such commercial libraries, there is no specific mention in research publications of it being a component of a screening library that led to the discovery of bioactive molecules.

Research Applications in Materials Science and Catalysis

Certain piperazine derivatives have found applications in materials science, for instance, in the formation of polymers or metal-organic frameworks, and in catalysis, where they can act as ligands for metal catalysts. A search for applications of this compound in these fields yielded no specific results. There is currently no evidence to suggest its use in these areas of research.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies

The synthesis of 4-methyl-1-(piperazin-1-yl)pentan-1-one and its analogues can be approached through established and emerging chemical strategies. Standard synthesis would involve the coupling of 1-methylpiperazine (B117243) with 4-methylpentanoic acid or its derivatives.

Future research could focus on developing more efficient and sustainable synthetic routes. This includes:

Flow Chemistry: Continuous flow reactors could enable rapid optimization of reaction conditions (temperature, pressure, and stoichiometry), improve safety, and allow for scalable production with high purity.

Catalytic Acylation: Exploring novel catalysts for the direct amidation of 4-methylpentanoic acid with 1-methylpiperazine would circumvent the need for pre-activating the carboxylic acid to an acyl chloride or using stoichiometric coupling reagents, thus reducing waste.

Biocatalysis: Employing enzymes, such as lipases or engineered amidases, could offer a highly selective and environmentally benign method for amide bond formation under mild conditions.

These advanced methodologies could facilitate the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Advanced Computational Design of Analogues

Computational chemistry offers powerful tools to guide the design of analogues of this compound with potentially enhanced biological activity and selectivity. nih.govacs.org By leveraging computational approaches, researchers can prioritize the synthesis of compounds with a higher probability of success.

Key computational strategies would include:

Molecular Docking and Dynamics: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of the compound and its analogues within the target's active site. nih.gov Subsequent molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues is synthesized and tested, QSAR models can be built to correlate physicochemical properties with biological activity. These models can then predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling: Based on the structures of known active compounds for a particular target, a pharmacophore model can be generated. This model, representing the key steric and electronic features necessary for binding, can be used to screen virtual libraries for novel scaffolds or to guide the design of new analogues of this compound.

Table 1: Computational Approaches for Analogue Design
TechniqueApplicationPotential Outcome
Molecular DockingPredicting binding poses and affinities of analogues to a specific protein target.Prioritization of analogues for synthesis with potentially higher potency.
Molecular Dynamics (MD)Simulating the dynamic behavior and stability of the compound-protein complex.Understanding key interactions and the structural basis of binding.
QSARCorrelating chemical structure modifications with changes in biological activity.Predictive models to guide the design of more active compounds.
Pharmacophore ModelingIdentifying essential chemical features required for biological activity.Scaffolding hopping and design of novel active molecules.

Exploration of Undiscovered Biological Targets (Preclinical)

The piperazine (B1678402) moiety is a well-known "privileged scaffold" in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities. researchgate.netresearchgate.net This suggests that this compound could interact with various biological targets. Preclinical screening is essential to uncover its potential pharmacological profile.

Future research should involve screening this compound against diverse panels of targets, including:

G-Protein Coupled Receptors (GPCRs): Many piperazine-containing drugs target serotonin (B10506), dopamine (B1211576), and histamine (B1213489) receptors. acs.orgmedchemexpress.com

Ion Channels: These proteins are critical in neuroscience and cardiovascular physiology, and some piperazine derivatives act as channel blockers. medchemexpress.com

Enzymes: Kinases, in particular, are important targets in oncology, and piperazine derivatives have been developed as kinase inhibitors. nih.gov

Transporters: The dopamine (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET) transporters are key targets for piperazine-containing antidepressants and stimulants.

Table 2: Potential Biological Target Classes for Preclinical Exploration
Target ClassExamplesTherapeutic Relevance
GPCRsSerotonin (5-HT), Dopamine (D₂), Histamine (H₁) ReceptorsNeuropsychiatric disorders, allergy
Ion ChannelsCalcium (Ca²⁺), Sodium (Na⁺), Potassium (K⁺) ChannelsCardiovascular disease, epilepsy, pain
EnzymesPhosphoinositide 3-kinases (PI3Ks), mTOR, Cyclooxygenases (COX)Cancer, inflammation
TransportersSERT, DAT, NETDepression, ADHD

Integration of Omics Technologies in Mechanistic Research

Should this compound demonstrate significant biological activity in preclinical screens, "omics" technologies can provide a comprehensive, unbiased view of its mechanism of action. Rather than focusing on a single target, these approaches survey the global changes within a biological system in response to the compound.

Future mechanistic studies could integrate:

Transcriptomics (RNA-seq): To identify genes whose expression is altered by the compound, revealing affected signaling pathways.

Proteomics: To quantify changes in protein levels and post-translational modifications (e.g., phosphorylation), providing a direct insight into cellular signaling.

Metabolomics: To measure changes in endogenous small-molecule metabolites, offering a functional readout of the compound's effect on cellular metabolism.

Integrating data from these different omics layers can build a detailed picture of the compound's cellular effects, potentially uncovering novel mechanisms, identifying biomarkers for its activity, and revealing unexpected off-target effects.

Potential for Derivatization in Chemical Biology Probes

A chemical probe is a small molecule designed to selectively engage a specific biological target, enabling the study of that target's function in cells or organisms. nih.gov The scaffold of this compound could serve as a starting point for the development of such probes.

Future work could focus on designing and synthesizing derivatives that incorporate:

Reporter Tags: A fluorophore or a biotin (B1667282) molecule could be appended to a non-critical position of the compound. A fluorescent probe would allow for visualization of the compound's subcellular localization via microscopy. A biotinylated probe could be used in pull-down experiments followed by mass spectrometry to identify its protein binding partners.

Photo-affinity Labels: Incorporating a photoreactive group (e.g., a diazirine) would enable covalent cross-linking of the probe to its target upon UV irradiation. This is a powerful technique for target identification and validation.

Minimalist Modifications: Creating a structurally similar but inactive analogue (a negative control) is crucial for validating that the observed biological effects are due to on-target engagement.

The development of such probes would transform this compound from a mere chemical entity into a valuable tool for dissecting complex biological processes.

Q & A

Q. What are the critical steps in synthesizing 4-methyl-1-(piperazin-1-yl)pentan-1-one, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the piperazine ring and subsequent functionalization. Key steps include:

  • Nucleophilic substitution : Reacting piperazine with a halogenated ketone precursor under controlled pH and temperature (40–60°C) to ensure regioselectivity .
  • Purification : Use of column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate intermediates and final products . Optimization focuses on solvent choice (polar aprotic solvents like DMF), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 piperazine:halogenated precursor) to maximize yields (>70%) .

Q. How is the purity and structural integrity of the compound validated?

Analytical techniques include:

  • NMR spectroscopy : Confirmation of the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ protons) and ketone group (δ 2.1 ppm for CO–CH₃) .
  • HPLC : Purity assessment using a C18 column with UV detection (λ = 254 nm); ≥95% purity is typically required for biological assays .
  • Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 225.160) .

Advanced Research Questions

Q. How do crystallographic studies inform the conformational stability of this compound derivatives?

X-ray diffraction reveals:

  • L-shaped conformation : Dihedral angles between the piperazine and pentanone moieties (e.g., 78.2°–79.1°) stabilize intramolecular interactions .
  • Crystal packing : C–H···π interactions between aromatic/pseudo-aromatic regions enhance lattice stability, as observed in analogs like α-PiHP . These insights guide derivatization strategies to improve solubility or target binding .

Q. What mechanisms explain the compound’s reported antitumor activity, and how can conflicting data across studies be resolved?

  • Proposed mechanism : Piperazine derivatives disrupt DNA replication by intercalation or topoisomerase inhibition, as seen in pyrimidine analogs (IC₅₀ = 0.5–10 µM in cancer cell lines) .
  • Data contradictions : Variability in IC₅₀ values may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum-free media vs. serum-containing). Standardized protocols (e.g., MTT assay at 48 hr incubation) are recommended .

Q. How can computational methods predict the compound’s pharmacokinetic profile?

  • Molecular docking : Simulations using AutoDock Vina reveal affinity for adenosine receptors (ΔG = −8.2 kcal/mol) .
  • ADMET prediction : Tools like SwissADME estimate moderate blood-brain barrier penetration (TPSA = 45 Ų) and CYP3A4 metabolism, informing dosing strategies .

Methodological Guidance

Q. What strategies mitigate side reactions during synthesis?

  • Protecting groups : Use Boc-protected piperazine to prevent N-alkylation side products .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of sensitive intermediates .

Q. How are structure-activity relationships (SARs) explored for this compound?

  • Analog synthesis : Modify the pentanone chain (e.g., elongation to hexanone) or substitute piperazine with morpholine to assess changes in receptor binding .
  • Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., acetylcholinesterase) .

Tables

Table 1. Comparative Biological Activity of Piperazine Derivatives

CompoundTarget ReceptorIC₅₀ (µM)Reference
This compound (analog)DNA topoisomerase II2.1
α-PiHPDopamine D2 receptor0.8
HBU-39 (piperazine-deriv)Butyrylcholinesterase0.3

Table 2. Key Crystallographic Parameters for Structural Analysis

ParameterValueReference
Dihedral angle (piperazine-pentanone)78.2°–79.1°
Crystal systemOrthorhombic
C–H···π interactions3.4 Å distance

Notes

  • Avoid commercial suppliers (e.g., BenchChem) and prioritize peer-reviewed data .
  • Structural analogs (e.g., α-PiHP) provide proxy insights but require validation for the target compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.